N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine
Description
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine is a compound that features a benzimidazole and an oxazole ring. Benzimidazole is a heterocyclic aromatic organic compound, while oxazole is a five-membered ring containing oxygen and nitrogen. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11(15-17-8-10-20-15)16-7-9-19-12(2)18-13-5-3-4-6-14(13)19/h3-6,8,10-11,16H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWACJIFSKJEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(C)C3=NC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine typically involves the following steps:
Formation of 2-methylbenzimidazole: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Alkylation: The 2-methylbenzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the oxazole ring: This involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Both the benzimidazole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The oxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like 2-methylbenzimidazole and 5,6-dimethylbenzimidazole.
Oxazole derivatives: Examples include 2-methyl-1,3-oxazole and 4,5-diphenyloxazole.
Uniqueness
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(1,3-oxazol-2-yl)ethanamine is unique due to the combination of benzimidazole and oxazole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not found in compounds containing only one of these rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
